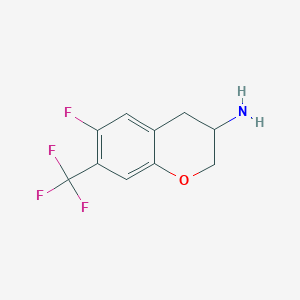

6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine

Description

Chemical Identity The compound 6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine (CAS: 1337063-54-3) is a fluorinated benzopyran derivative with the molecular formula C₁₀H₉F₄NO and a molecular weight of 235.18 g/mol . Its structure consists of a benzopyran core (a fused benzene and pyran ring system) substituted with a fluorine atom at position 6, a trifluoromethyl group at position 7, and an amine group at position 3 of the dihydro-2H-benzopyran scaffold.

Potential Applications Benzopyran derivatives are widely studied for their pharmacological activities, including serotonin receptor modulation, antimicrobial effects, and kinase inhibition. The presence of fluorine and trifluoromethyl groups may position this compound as a candidate for drug development, particularly in central nervous system (CNS) disorders or inflammation.

Properties

IUPAC Name |

6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO/c11-8-2-5-1-6(15)4-16-9(5)3-7(8)10(12,13)14/h2-3,6H,1,4,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVAVRLXIKIFQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC(=C(C=C21)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the introduction of fluorine atoms into the benzopyran ring system. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminoaryl aldehydes or ortho-vinyl substituted anilines can be condensed with trifluoromethyl-containing reagents like trifluoromethyl 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: It is used in the development of advanced materials, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Structural Complexity :

- The benzopyran derivative has a fused aromatic system, distinguishing it from Pyridalyl’s ether-linked phenyl-pyridyl structure and the simple perfluorinated alkene in .

- Unlike arsenic-containing compounds (e.g., bis(2-chlorovinyl)chloroarsine), the benzopyran compound lacks toxic heavy metals, making it safer for therapeutic use .

Functional Group Impact: Fluorine Content: Both the benzopyran compound and Pyridalyl incorporate trifluoromethyl groups, which enhance stability and hydrophobicity. However, Pyridalyl’s additional chlorine atoms increase its environmental persistence, as noted in the Stockholm Convention . Amine vs. Ether Linkages: The benzopyran’s amine group contrasts with Pyridalyl’s ether linkages, suggesting divergent biological targets (e.g., enzymes vs. ion channels).

Applications :

- The benzopyran compound’s fluorinated aromatic structure aligns with CNS drug candidates, whereas Pyridalyl’s chlorine and trifluoromethyl groups optimize insecticidal activity .

Research Findings and Limitations

- Gaps in Evidence : Direct analogs of the benzopyran compound (e.g., other fluorinated dihydrobenzopyrans) are absent in the provided sources. Comparisons rely on indirect structural parallels.

- Toxicity Considerations : The absence of arsenic or persistent chlorinated groups (as in Pyridalyl) may reduce the benzopyran compound’s environmental and health risks.

Biological Activity

6-Fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound has been documented through various methods. A notable synthetic route involves the use of optically pure malic acid as a chiral starting material, leading to a high-yielding process that minimizes the number of reaction steps required .

Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 50 mg/mL depending on structural modifications .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies suggest that it may inhibit inflammatory pathways effectively, which positions it as a candidate for treating conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its molecular structure. Modifications such as halogen substitutions have been shown to enhance potency against specific targets like mPGES-1, an enzyme involved in prostaglandin synthesis .

Case Studies

-

In vitro Studies :

- A study demonstrated that similar compounds exhibited IC50 values as low as 8 nM against mPGES-1, indicating potent inhibition compared to other prostanoid synthases .

- Another investigation found that derivatives showed promising results in inhibiting bacterial growth with effective concentrations noted above .

- In vivo Studies :

Data Tables

| Biological Activity | IC50 (nM) | MIC (mg/mL) | Notes |

|---|---|---|---|

| mPGES-1 Inhibition | 8 | N/A | Potent selective inhibitor |

| Antibacterial Activity | N/A | 6.25 - 50 | Effective against E. coli and other pathogens |

| Anti-inflammatory | N/A | N/A | Significant reduction in inflammatory markers |

Q & A

Basic: What are the key synthetic routes for 6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-3-amine, and how do substituent positions affect cyclization efficiency?

Answer:

The synthesis of benzopyran derivatives typically involves cyclization of propargyl ethers followed by functionalization. For example, substituted propargyl ethers can undergo thermal cyclization to form 2H-1-benzopyrans, which are then converted to epoxides and opened with amines to introduce the 3-amine group . Substituents at the 6- and 7-positions (e.g., fluorine and trifluoromethyl groups) influence cyclization efficiency due to their electron-withdrawing effects. Fluorine at the 6-position enhances regioselectivity by directing cyclization toward the desired isomer, while the bulky trifluoromethyl group at the 7-position may require optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysts) to avoid steric hindrance .

Advanced: How can regioselectivity challenges in the cyclization of meta-substituted propargyl ethers be addressed to favor the desired benzopyran isomer?

Answer:

Meta-substituted propargyl ethers often yield mixtures of 5- and 7-substituted benzopyrans. To favor the 7-substituted isomer (critical for introducing the trifluoromethyl group in this compound), researchers can:

- Modify electronic effects : Use electron-withdrawing substituents (e.g., nitro or trifluoromethyl) on the aromatic ring to direct cyclization via resonance stabilization of intermediates.

- Optimize reaction conditions : Employ high-temperature solvent systems (e.g., DMF at 120°C) or catalytic additives like BF₃·Et₂O to stabilize transition states favoring the 7-position .

- Leverage steric control : Bulky substituents adjacent to the reaction site can sterically block undesired pathways. Computational modeling (DFT studies) can predict regioselectivity trends before experimental validation .

Basic: What spectroscopic techniques are most effective in confirming the structure and stereochemistry of this compound?

Answer:

- ¹H/¹³C NMR : Key for identifying proton environments (e.g., diastereotopic protons in the 3,4-dihydro ring) and confirming substituent positions. The 3-amine group shows characteristic deshielding in ¹H NMR (~δ 2.5–3.5 ppm), while fluorine atoms induce splitting patterns in adjacent protons .

- X-ray crystallography : Resolves absolute stereochemistry, particularly for chiral centers at the 3-amine position. For example, rac-(2R,3R)-2-(trifluoromethyl) derivatives have been structurally validated using this method .

- HRMS/LC-MS : Validates molecular weight and purity, especially for trifluoromethyl-containing compounds, which may fragment distinctively .

Advanced: How do fluorine and trifluoromethyl groups influence the compound's biological activity, based on structure-activity relationship (SAR) studies?

Answer:

- Fluorine : Enhances metabolic stability and bioavailability by reducing oxidative metabolism. At the 6-position, it increases electron density on the aromatic ring, improving interactions with hydrophobic pockets in target proteins (e.g., ion channels or enzymes) .

- Trifluoromethyl (CF₃) : Provides strong electron-withdrawing effects, stabilizing the molecule against nucleophilic attack. In antihypertensive analogs, CF₃ at the 7-position enhances vasodilation activity by mimicking steric and electronic features of nitro groups in drugs like nifedipine .

- Synergistic effects : Combined 6-fluoro and 7-CF₃ substitution may amplify activity, as seen in analogs where electron-withdrawing groups at both positions optimize receptor binding and pharmacokinetics .

Advanced: How should researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:

- Validate assay conditions : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant pH, temperature, and ion concentrations. Discrepancies may arise from differences in metabolic stability or protein binding in vivo .

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation. For example, rapid hepatic metabolism in vivo could explain reduced efficacy compared to in vitro results.

- Use disease-specific models : Test in hypertensive rat models (e.g., DOCA/saline-treated rats) to correlate in vitro vasodilation data with actual blood pressure-lowering effects .

- Control for stereochemistry : Enantiomers may exhibit divergent activities. Chiral HPLC or asymmetric synthesis can isolate active stereoisomers for retesting .

Basic: What are the recommended storage and handling protocols for 6-fluoro-7-(trifluoromethyl) derivatives to ensure stability?

Answer:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis or photodegradation. Hydrochloride salts (e.g., 3-amine HCl derivatives) are more stable and hygroscopic, requiring desiccants .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid side reactions with moisture-sensitive trifluoromethyl groups .

- Analysis : Monitor purity via TLC (silica gel, hexane/EtOAc) or HPLC (C18 column, acetonitrile/water gradient) to detect decomposition products .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., calcium channels). The trifluoromethyl group’s hydrophobicity and fluorine’s electronegativity can be parameterized for accurate docking .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between the 3-amine group and conserved residues (e.g., Asp/Glu in active sites) .

- QSAR models : Develop regression models correlating substituent electronic parameters (Hammett σ) with biological activity data from analogs .

Basic: What are the documented biological activities of structurally related benzopyran-3-amine derivatives?

Answer:

- Antihypertensive activity : Substituted 4-amino-3,4-dihydro-2H-1-benzopyrans show vasodilation comparable to hydralazine and nifedipine, with potency dependent on electron-withdrawing substituents at the 6/7-positions .

- Antimicrobial potential : Fluorinated benzopyrans exhibit moderate activity against Gram-positive bacteria due to membrane disruption via lipophilic interactions .

- CNS modulation : 3-Amine derivatives interact with serotonin receptors, suggesting applications in neurological disorders .

Advanced: How can enantioselective synthesis be achieved for the chiral 3-amine center in this compound?

Answer:

- Chiral auxiliaries : Use (R)- or (S)-proline-derived catalysts during epoxide ring-opening with amines to induce asymmetry .

- Asymmetric hydrogenation : Employ Pd/C or Ru-BINAP complexes to reduce imine intermediates to the desired (R)- or (S)-3-amine with >90% ee .

- Kinetic resolution : Utilize lipases or transition-metal catalysts to selectively hydrolyze one enantiomer from a racemic mixture .

Advanced: What strategies mitigate toxicity risks associated with trifluoromethyl groups in preclinical studies?

Answer:

- Metabolite identification : Use LC-MS/MS to detect toxic fluoroacetate or trifluoroacetic acid byproducts. Structural modifications (e.g., replacing CF₃ with CHF₂) may reduce toxicity .

- In vitro toxicity screening : Test hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity at therapeutic concentrations.

- Environmental safety : Assess aquatic toxicity (e.g., Daphnia magna assays) due to bioaccumulation risks from fluorinated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.